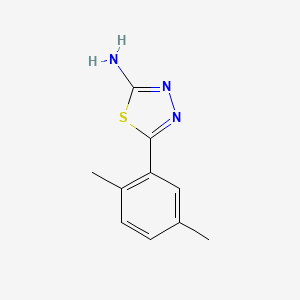

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

描述

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,5-dimethylphenyl group at position 5 and an amine group at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including anticancer, antimicrobial, and anticonvulsant properties .

属性

分子式 |

C10H11N3S |

|---|---|

分子量 |

205.28 g/mol |

IUPAC 名称 |

5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H11N3S/c1-6-3-4-7(2)8(5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |

InChI 键 |

WQVCKPCYHSSYIT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(S2)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide and an oxidizing agent to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with a thiadiazole ring and a dimethylphenyl substituent. It has a molecular formula of and a molecular weight of approximately 233.33 g/mol. This compound has applications in chemistry, biology, and medicine.

Applications

This compound is a versatile compound with applications spanning across chemistry, biology, and medicine. Its unique structure, combining aromatic and heterocyclic elements, contributes to its chemical and biological reactivity, making it a valuable building block for synthesizing complex heterocyclic compounds and a potential candidate for drug development.

Scientific Research Applications

This compound and its derivatives have applications in scientific research, including:

- Building Block in Chemical Synthesis The compound is used as a building block in synthesizing more complex heterocyclic compounds.

- Antimicrobial Research It has been studied for its potential antimicrobial and antifungal properties.

- Anticancer Research Studies have explored its anticancer properties, with its mechanism of action potentially involving interactions with molecular targets like enzymes and receptors, which affect cellular pathways related to proliferation and apoptosis. Several synthesized thiadiazole derivatives have demonstrated promising anticancer activity, suggesting their potential as lead compounds for further drug development .

- Drug Development The compound interacts with various biological targets and modulates the activity of enzymes and receptors involved in critical cellular processes, highlighting its potential as a lead compound for treating various diseases.

- Inhibitor Development Derivatives of 1,3,4-thiadiazole-2-amine have gained attention as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for cancer cell proliferation and certain viral replications . They have also been developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting the ATP-binding pocket .

- Evaluation of Anti-Proliferative Effects Thiadiazole derivatives, including 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, have demonstrated good anti-proliferative effects against LoVo and MCF-7 cancer cell lines, indicating their potential in cancer therapy .

- Structural Analogues in Drug Design: Its structural similarity to other biologically active molecules makes it valuable in drug design. The presence of functional groups like amines and thiols allows for modifications to enhance biological activity or selectivity against specific targets.

Case Studies

- Anticancer Evaluation of Thiadiazole Derivatives: A study presented the synthesis of thiadiazole derivatives and investigated their anticancer effects on LoVo and MCF-7 cancer lines . The results indicated promising anticancer activity for several derivatives, suggesting their potential as lead compounds for drug development . For example, compound 2g , 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited significant anti-proliferative effects .

- Toxicity Assessment Using Daphnia Magna : Daphnia magna was used to evaluate the toxicity of thiadiazole derivatives . The derivatives generally showed low lethality, suggesting their potential for drug development with reduced toxicity concerns .

- Structure-Activity Relationship Studies: Research has explored how different substituents on the aromatic ring and amino group of 1,3,4-thiadiazole derivatives influence their efficacy against cancer cells. These studies aim to optimize the anticancer properties of these compounds by identifying key structural features that enhance their activity .

Data Table: Anticancer Activity of Thiadiazole Derivatives

作用机制

The mechanism of action of 5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial or anticancer effects observed. The compound may also interact with cellular membranes, affecting their integrity and function.

相似化合物的比较

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:

Key Observations :

- Biological Activity : Substituents at position 5 dictate activity profiles. For example, halogenated or nitrophenyl groups (e.g., in ) correlate with anticonvulsant effects, while aromatic heterocycles (e.g., thiophene in ) enhance anticancer potency .

Structural and Crystallographic Insights

- Planarity and Hydrogen Bonding : The 3,5-dimethylphenyl analog () adopts a planar conformation stabilized by intramolecular C–H···N bonds, which may influence packing and solubility . The 2,5-dimethylphenyl isomer could exhibit similar planar traits but with altered intermolecular interactions due to substituent positioning.

- Crystal Packing : In , the 5-(2-methylphenyl) analog forms layered structures via intermolecular hydrogen bonds, a feature likely shared with the dimethylphenyl derivative .

生物活性

5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an amino group and a 2,5-dimethylphenyl moiety. The unique electronic properties of the thiadiazole scaffold contribute to its biological activities by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LoVo | 2.44 | Induction of apoptosis; inhibition of topoisomerase II |

| MCF-7 | 23.29 | Inhibition of histone deacetylase; apoptosis induction |

The anticancer effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. This compound exhibits efficacy against a range of bacterial and fungal pathogens. The following table summarizes antimicrobial activity against selected strains:

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/disk) |

|---|---|---|

| Salmonella typhi | 15–19 | 500 |

| E. coli | 15–19 | 500 |

| A. niger | Moderate | - |

| C. albicans | Low | - |

These results suggest that the compound has potential as a lead for developing new antimicrobial agents .

- Anticancer Mechanisms :

- Antimicrobial Mechanisms :

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 23.29 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspases and increased expression levels of p53 .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains including E. coli and Salmonella typhi. The results showed a zone of inhibition ranging from 15 to 19 mm at a concentration of 500 µg/disk, indicating strong antimicrobial activity .

常见问题

Q. What are the common synthetic routes for 5-(2,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in the presence of concentrated sulfuric acid, followed by cyclization. For example, 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine analogs are synthesized using this approach, with subsequent modifications via aromatic aldehydes and chloroacetyl chloride . Another route uses toluene as a solvent, with 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine reacting with 4-methylthio benzaldehyde under reflux, followed by slow evaporation for crystallization .

| Key Reaction Conditions |

|---|

| Reagents: Hydrazide derivatives, KSCN, H₂SO₄ |

| Solvent: Toluene or ethanol |

| Temperature: Reflux (110–120°C) |

| Purification: Crystallization (acetone) |

Q. What spectroscopic and structural characterization techniques are used for this compound?

- X-ray crystallography confirms molecular geometry and intramolecular interactions (e.g., planar thiadiazole ring with C–H···N hydrogen bonds) .

- FT-IR identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=S vibrations at ~650 cm⁻¹).

- NMR (¹H and ¹³C) elucidates substituent environments, such as methylphenyl protons (δ 2.3–2.5 ppm) and thiadiazole carbons (δ 160–170 ppm) .

Q. What are the known biological activities of this compound?

Thiadiazole derivatives exhibit insecticidal, fungicidal, and potential anticancer activities. For instance, analogs with dimethylphenyl substituents show planar molecular structures that enhance interactions with biological targets like enzymes or DNA .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure or reactivity contradictions?

Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and reaction pathways. For example:

- Electron-deficient thiadiazole rings attract nucleophiles, validated by Fukui indices .

- Hydrogen bonding networks (e.g., C–H···N) stabilize crystal packing, as shown in X-ray/DFT comparisons . Methodology: Optimize geometry at B3LYP/6-31G* level, calculate electrostatic potentials, and correlate with experimental data .

Q. How to optimize the cyclocondensation step for higher yield or purity?

- Reagent stoichiometry : Use a 1:1 molar ratio of hydrazide to KSCN to minimize side products .

- Catalysis : Mn(II) catalysts enhance reaction rates in analogous thiadiazole syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to toluene .

Q. How to design experiments studying substituent effects on biological activity?

- Structure-activity relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring.

- Biological assays : Test fungicidal activity using Candida albicans cultures and compare IC₅₀ values .

- Data analysis : Apply multivariate regression to correlate Hammett constants (σ) with bioactivity .

Q. How to address contradictions in reported biological data?

- Control experiments : Verify compound purity via HPLC (>98%) to exclude impurities as activity drivers.

- Dose-response curves : Use standardized protocols (e.g., CLSI guidelines) for antifungal assays .

- Comparative studies : Replicate conflicting studies under identical conditions (e.g., pH, temperature) .

Methodological Guidance

Crystallography sample preparation

- Crystallization : Dissolve the compound in acetone, evaporate slowly at 4°C, and mount crystals on a nylon loop .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution diffraction .

Validating synthetic pathways

- TLC monitoring : Track reaction progress using silica gel plates (hexane:ethyl acetate = 3:1).

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error .

Handling air-sensitive intermediates

- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., NaH-mediated substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。